molecular formula C8H10N4S B15318773 (1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine

(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine

Cat. No.: B15318773
M. Wt: 194.26 g/mol
InChI Key: NIIQNXBEGCALLD-UHFFFAOYSA-N
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Description

(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound that contains a triazole ring substituted with a thiophene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-3-(thiophen-2-yl)-1h-pyrazol-5-yl)methanamine: Similar structure but with a pyrazole ring instead of a triazole ring.

    (1-Methyl-3-(thiophen-2-yl)-1h-indole-5-yl)methanamine: Contains an indole ring instead of a triazole ring.

Uniqueness

(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)methanamine is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The combination of the thiophene and triazole rings provides a unique scaffold that can be further functionalized for various applications.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C8H10N4S/c1-12-7(5-9)10-8(11-12)6-3-2-4-13-6/h2-4H,5,9H2,1H3

InChI Key

NIIQNXBEGCALLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CS2)CN

Origin of Product

United States

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